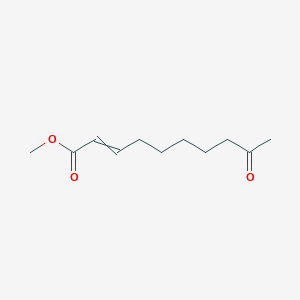
N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride is a chemical compound with the molecular formula C12H13FN4·HCl It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a fluorobenzyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2,5,6-triamine and 4-fluorobenzyl chloride.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. A base, such as potassium carbonate, is used to facilitate the reaction.
Procedure: Pyridine-2,5,6-triamine is dissolved in DMF, and 4-fluorobenzyl chloride is added dropwise. The mixture is heated under reflux for several hours.
Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: Continuous flow systems may be employed to improve efficiency and yield.
Purification Techniques: Advanced purification techniques, such as chromatography and crystallization, are used to obtain high-purity products.
化学反応の分析
Types of Reactions
N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorobenzyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Complex Formation: The compound can form complexes with metal ions, which may be useful in catalysis and materials science.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Substitution Reactions: Products with different substituents on the benzyl group.
Oxidation: Oxidized derivatives with altered nitrogen oxidation states.
Reduction: Reduced derivatives with different hydrogenation levels.
科学的研究の応用
N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Catalysis: It can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalysts.
Biological Studies: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.
作用機序
The mechanism of action of N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, leading to:
Inhibition or Activation: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
Signal Transduction: It can modulate signal transduction pathways, influencing cellular responses.
Binding to DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
N6-(4-fluorobenzyl)pyridine-2,3,6-triamine: A closely related compound with similar structural features.
2-fluoropyridine: A simpler fluorinated pyridine derivative.
4-fluorobenzylamine: A compound with a similar fluorobenzyl group but different core structure.
Uniqueness
N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the fluorobenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C12H14ClFN4 |
|---|---|
分子量 |
268.72 g/mol |
IUPAC名 |
6-N-[(4-fluorophenyl)methyl]pyridine-2,3,6-triamine;hydrochloride |
InChI |
InChI=1S/C12H13FN4.ClH/c13-9-3-1-8(2-4-9)7-16-11-6-5-10(14)12(15)17-11;/h1-6H,7,14H2,(H3,15,16,17);1H |
InChIキー |
AIDBSDDTPIAOSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CNC2=NC(=C(C=C2)N)N)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



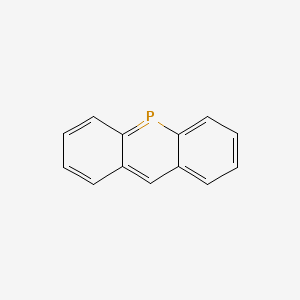
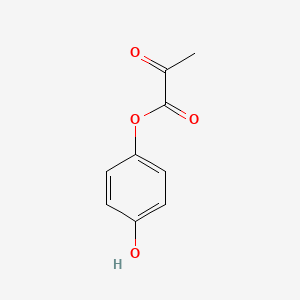
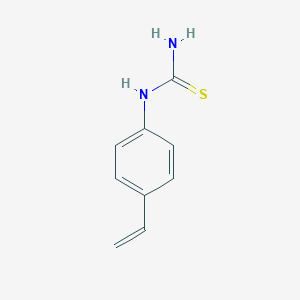
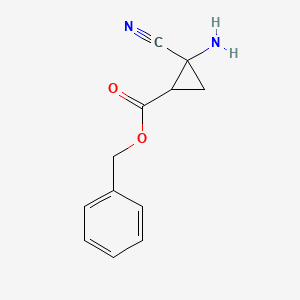
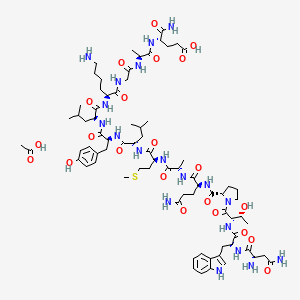
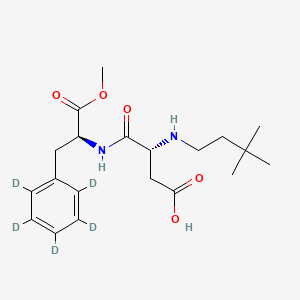

![Bicyclo[2.1.1]hex-2-ene](/img/structure/B14752758.png)
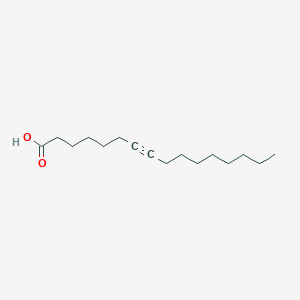
![4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B14752768.png)

